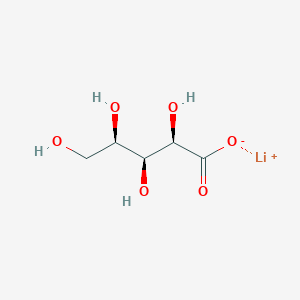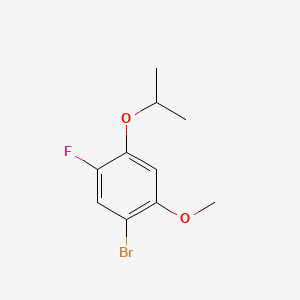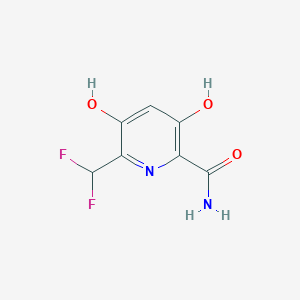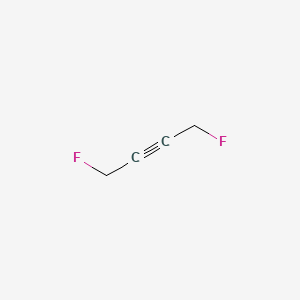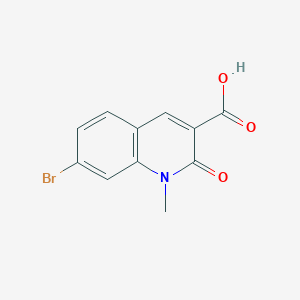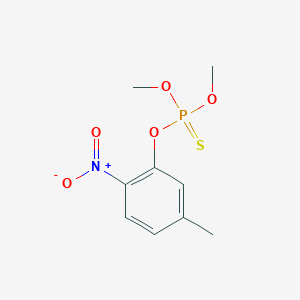![molecular formula C17H11N B14756686 Naphtho[1,2-g]quinoline CAS No. 224-89-5](/img/structure/B14756686.png)
Naphtho[1,2-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-g]quinoline is a heterocyclic aromatic compound characterized by a fused ring structure that includes both naphthalene and quinoline units. This compound is part of a broader class of quinoline derivatives, which are known for their diverse chemical properties and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[1,2-g]quinoline can be synthesized through various methods, including multicomponent reactions and metal-free domino one-pot protocols. One efficient method involves the reaction of an aromatic aldehyde, anthracen-2-amine, and acetone or an acetophenone in tetrahydrofuran (THF) catalyzed by iodine . This method is known for its mild conditions, good to high yields, and operational simplicity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of multicomponent reactions and green chemistry approaches can be applied. These methods aim to increase atom economy and reduce the use of harmful chemicals and solvents .
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-g]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic structure and the presence of reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine, aromatic aldehydes, and anthracen-2-amine. The reactions are typically carried out in solvents like THF under reflux conditions .
Major Products Formed: The major products formed from these reactions include various naphthoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Naphtho[1,2-g]quinoline and its derivatives have significant applications in scientific research. These compounds are used in the synthesis of π-conjugated systems, which are essential in photonics and optoelectronics . Additionally, naphthoquinones, a related class of compounds, have shown potential in treating diseases such as Chagas disease due to their redox properties . In the pharmaceutical industry, these compounds are explored for their anticancer, antibacterial, and antifungal activities .
Mechanism of Action
The mechanism of action of Naphtho[1,2-g]quinoline involves its redox properties, which enable it to participate in various biological oxidative processes. The compound can undergo one-electron reduction to form semiquinones, which react rapidly with molecular oxygen to generate free radicals. Alternatively, it can undergo two-electron reduction mediated by DT-diphorase to form hydroquinone . These redox processes are crucial for the compound’s biological activities, including its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Naphtho[1,2-g]quinoline include other naphthoquinoline derivatives such as naphtho[2,3-f]quinoline and naphtho[1,2,3-de]quinoline-2,7-diones . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: this compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
224-89-5 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
naphtho[1,2-g]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-6-15-12(4-1)7-8-13-11-17-14(10-16(13)15)5-3-9-18-17/h1-11H |
InChI Key |
FUCWHVHYYUEKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=NC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


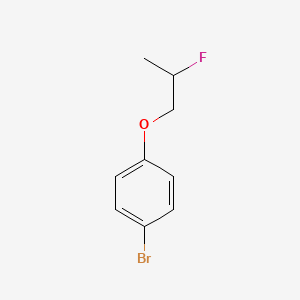
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)

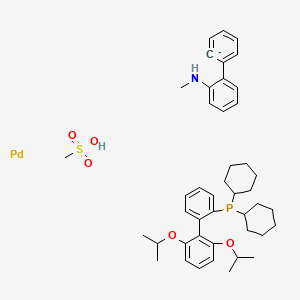
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
